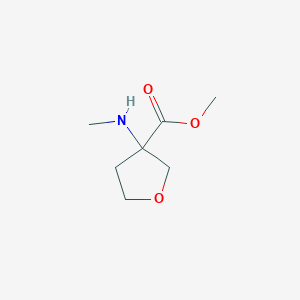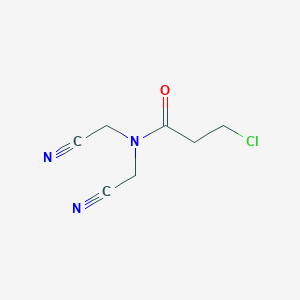
Methyl 3-(methylamino)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, involves crystal structures that crystallize as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These structures are further stabilized by π–π interactions and weak C–H···O hydrogen bonding, highlighting the intricate molecular interactions that can influence the synthesis outcomes of similar compounds (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 3-(methylamino)oxolane-3-carboxylate, such as methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16.18.06.15.09.14017.21]docosane-10-carboxylate, is determined through crystallization in specific systems. These structural determinations are crucial for understanding the compound's potential reactivity and interactions in chemical reactions (Smirnova et al., 2010).
Chemical Reactions and Properties
Methyl 2H-Azirine-3-carboxylates have been identified as effective dienophiles, reacting with cyclopentadiene, cyclohexa-1,3-diene, and 2,3-dimethylbuta-1,3-diene to yield products of [4+2]-cycloaddition. These reactions are endo selective, indicating that Methyl 3-(methylamino)oxolane-3-carboxylate could potentially participate in similar cycloaddition reactions due to its structural characteristics (Bhullar et al., 1997).
Physical Properties Analysis
The study of compounds analogous to Methyl 3-(methylamino)oxolane-3-carboxylate, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, includes the synthesis and confirmation of their structures via NMR, MS, and elemental analysis. Such analyses contribute to a deeper understanding of the physical properties, including stability and reactivity, of Methyl 3-(methylamino)oxolane-3-carboxylate (Jiao, 2007).
Chemical Properties Analysis
The chemical properties of Methyl 3-(methylamino)oxolane-3-carboxylate can be inferred from related research, such as the synthesis of methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. These syntheses involve strategic reactions that highlight the functional group reactivity and potential for derivatization, providing insights into the chemical behavior of Methyl 3-(methylamino)oxolane-3-carboxylate (Hirokawa et al., 2000).
Scientific Research Applications
Synthesis of Heterocycles
Methyl 3-(methylamino)oxolane-3-carboxylate plays a role in the synthesis of novel heterocycles. A study by Grošelj et al. (2013) demonstrates its use in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other functionalized heterocycles, starting from N-protected α-amino acids. These compounds have potential applications in various fields of organic and medicinal chemistry (Grošelj et al., 2013).
Development of Anti-Inflammatory Agents
Methyl 3-(methylamino)oxolane-3-carboxylate is also involved in the synthesis of molecules with potential anti-inflammatory properties. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a compound structurally related to known anti-inflammatory agents (Moloney, 2001).
Investigation of Anticonvulsant Enaminones
The compound is also key in studying the crystal structures of anticonvulsant enaminones, as highlighted by Kubicki et al. (2000). They determined the structures of three enaminones, revealing insights into their molecular conformations and potential pharmacological applications (Kubicki et al., 2000).
Neuroprotective Drug Research
Yu et al. (2003) explored Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) as a potential neuroprotective drug. They conducted radiolabeling and biodistribution studies, showing its ability to cross the brain-blood barrier and accumulate in various brain regions (Yu et al., 2003).
Catalytic Aminocarbonylation
Takács et al. (2007) utilized methyl 3-(methylamino)oxolane-3-carboxylate in the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is significant for the synthesis of N-substituted nicotinamides and related compounds, which have biological importance (Takács et al., 2007).
Synthesis of Oxazoline and Pyridinone Derivatives
Bacchi et al. (2005) reported the catalytic oxidative carbonylation of 4-yn-1-ones to create various derivatives, including oxazoline and pyridinone, using methyl 3-(methylamino)oxolane-3-carboxylate. This synthesis process is notable for its applications in producing a range of heterocyclic compounds (Bacchi et al., 2005).
properties
IUPAC Name |
methyl 3-(methylamino)oxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-7(6(9)10-2)3-4-11-5-7/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWXNJQVIADNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methylamino)oxolane-3-carboxylate | |
CAS RN |
1343239-15-5 |
Source


|
| Record name | methyl 3-(methylamino)oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)
![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)